molecular formula C4H4BF3KN B2392691 Potassium trans-2-cyanocyclopropyltrifluoroborate CAS No. 1698912-03-6

Potassium trans-2-cyanocyclopropyltrifluoroborate

Cat. No. B2392691
CAS RN: 1698912-03-6
M. Wt: 172.99
InChI Key: YMLRHOTWKDACLL-RFKZQXLXSA-N
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Description

Potassium trifluoroborates are a class of compounds widely used in organic synthesis . They are typically solid substances that can be various colors depending on the specific compound .


Synthesis Analysis

The synthesis of potassium trifluoroborates often involves the reaction of boronic acids with potassium fluoride . A variety of methods exist, many of which are catalyzed by transition metals .


Chemical Reactions Analysis

Potassium trifluoroborates are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also participate in other types of reactions, such as metal-free chlorodeboronation reactions and Lewis acid-catalyzed nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of potassium trifluoroborates can vary widely depending on the specific compound. They are typically solid at room temperature .

Mechanism of Action

Target of Action

Potassium trans-2-cyanocyclopropyltrifluoroborate is a type of organotrifluoroborate, which are widely used in various chemical reactions . The primary targets of this compound are typically the reactants in a chemical reaction where it is used as a reagent .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in many metal-catalyzed cross-coupling reactions . In these reactions, the organotrifluoroborate moiety (BF3K) of the compound is transferred to a transition metal catalyst, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

While the specific biochemical pathways affected by Potassium trans-2-cyanocyclopropyltrifluoroborate can vary depending on the context of its use, organotrifluoroborates are generally involved in synthetic pathways for the preparation of various organic compounds . They can act as precursors for difluoroboranes, intermediates for synthetic pathways, precursors for ionic liquids, and reagents for metal-catalyzed cross-coupling reactions .

Pharmacokinetics

Organotrifluoroborates are generally known for their stability, which can influence their bioavailability . They are stable to air and moisture, and they tend to be free-flowing crystalline solids that melt only at very high temperatures .

Result of Action

The result of Potassium trans-2-cyanocyclopropyltrifluoroborate’s action is typically the formation of new organic compounds through cross-coupling reactions . The specific molecular and cellular effects can vary widely depending on the nature of these reactions and the compounds being synthesized.

Action Environment

The action, efficacy, and stability of Potassium trans-2-cyanocyclopropyltrifluoroborate can be influenced by various environmental factors. For instance, the presence of a strong Lewis base can trigger the transformation of the organotrifluoroborate moiety into highly reactive and unstable organodifluoroboranes . Additionally, the compound’s stability to air and moisture can make it a particularly useful reagent in reactions that need to be carried out under ambient conditions .

Safety and Hazards

The safety and hazards of potassium trifluoroborates can depend on the specific compound. Some general precautions include avoiding ingestion, inhalation, or contact with skin or eyes .

Future Directions

Research into new synthetic methods and applications of potassium trifluoroborates is ongoing . They are a versatile class of compounds with potential uses in various areas of organic synthesis .

properties

IUPAC Name

potassium;[(1R,2R)-2-cyanocyclopropyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BF3N.K/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1H2;/q-1;+1/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLRHOTWKDACLL-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC1C#N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]([C@@H]1C[C@H]1C#N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trans-2-cyanocyclopropyltrifluoroborate

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